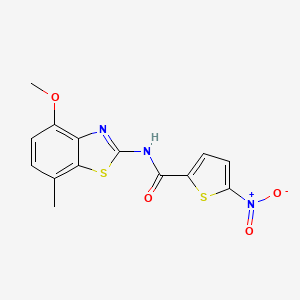

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Description

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a synthetic small molecule featuring a 1,3-benzothiazole core substituted with a methoxy group at position 4 and a methyl group at position 5. The benzothiazole moiety is linked via an amide bond to a 5-nitrothiophene-2-carboxamide group. The nitro group on the thiophene ring and the substituted benzothiazole system are critical for interactions with bacterial targets, likely via inhibition of essential enzymes or disruption of membrane integrity .

Properties

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S2/c1-7-3-4-8(21-2)11-12(7)23-14(15-11)16-13(18)9-5-6-10(22-9)17(19)20/h3-6H,1-2H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJXIFGYGKBUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multiple steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.

Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Amidation Reaction: The final step involves the coupling of the nitrated thiophene with the benzothiazole derivative through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzothiazole ring.

Reduction: The nitro group on the thiophene ring can be reduced to an amine under hydrogenation conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Conversion of the nitro group to an amine.

Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, this compound is of interest due to its potential antimicrobial and anticancer properties. Studies have shown that benzothiazole derivatives can inhibit the growth of certain bacteria and cancer cells, making them promising candidates for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, which are valuable in electronics and photonics.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can intercalate with DNA, disrupting its function, while the nitrothiophene moiety can generate reactive oxygen species (ROS) that induce cellular damage.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The target compound’s 4-methoxy-7-methyl benzothiazole substituent is distinct from phenyl, fluorophenyl, or trifluoromethylphenyl groups in analogs.

- Synthesis : Most analogs (e.g., Compounds 7, 13, 14) are synthesized via HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with substituted thiazol-2-amines. Purity varies significantly (42–99.05%), likely due to steric or electronic effects of substituents on reaction efficiency .

Physicochemical and Spectral Properties

- Molecular Weight and Formula : The target compound’s molecular formula is inferred as C₁₄H₁₂N₃O₄S₂ (calculated), compared to C₁₄H₁₀N₃O₃S₂ for Compound 7 and C₁₆H₁₀F₃N₃O₄S₂ for the trifluoromethyl analog . The methoxy group increases hydrophilicity relative to halogenated derivatives.

- Spectral Characterization: IR and NMR data for analogs confirm key functional groups (e.g., νC=O at ~1663–1682 cm⁻¹, νNO₂ at ~1520 cm⁻¹). The absence of νC=O in triazole derivatives () highlights the importance of the amide bond in maintaining antibacterial activity .

Biological Activity

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C14H14N4O3S

- Molecular Weight : 318.35 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.

- DNA Interaction : It can intercalate with DNA, disrupting replication and transcription processes.

- Receptor Modulation : The compound may modulate the activity of certain receptors, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The treatment led to a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed that it inhibited bacterial growth effectively, suggesting its potential use in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.